molecular formula C16H26O B13409082 1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone CAS No. 68155-66-8

1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone

Cat. No.: B13409082
CAS No.: 68155-66-8
M. Wt: 234.38 g/mol
InChI Key: NOMWSTMYQKABST-UHFFFAOYSA-N
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Description

1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone (CAS No. 54464-57-2), commonly known as Iso E Super or OTNE, is a synthetic alkyl cyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . It is a colorless to pale yellow liquid with a woody, amber-like odor, widely used in fragrances due to its stability and low volatility (boiling point: 134–135°C at 2.8 mmHg) . Structurally, it features a complex octahydronaphthalene (decalin) backbone substituted with four methyl groups and an acetyl moiety, forming a mixture of isomers (α, β, γ) . Its primary applications include perfumes, detergents, and malodor-neutralizing formulations .

Properties

CAS No.

68155-66-8

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h9,11,14H,6-8,10H2,1-5H3

InChI Key

NOMWSTMYQKABST-UHFFFAOYSA-N

Canonical SMILES

CC1C=C2CCCC(C2CC1(C)C(=O)C)(C)C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Industrial Production Details

Industrial synthesis is typically carried out in large batch reactors with controlled temperature and anhydrous conditions to maintain catalyst activity and avoid side reactions. The reaction conditions are optimized to maximize yield and selectivity for the desired isomers.

  • Catalysts: Aluminum chloride (Lewis acid) is used for the Diels–Alder step, while phosphoric acid (Brønsted acid) facilitates ring closure.

  • Reaction Conditions: The Diels–Alder reaction is conducted under anhydrous conditions, often at moderate temperatures to balance reaction rate and selectivity. Acid-catalyzed cyclization follows, sometimes with controlled heating to promote ring closure and isomer formation.

  • Purification: The crude product mixture contains several isomers, requiring purification steps such as fractional distillation or recrystallization to isolate the desired isomer with high purity.

  • Isomer Composition: Typical commercial OTNE mixtures contain approximately 30–65% beta isomer, 10–26% gamma isomer (target compound), 8–20% alpha isomer, and up to 5% minor isomers.

Reaction Scheme Summary

Step Reactants Catalyst Conditions Product/Intermediate
1. Diels–Alder Reaction Myrcene + 3-methyl-3-penten-2-one Aluminum chloride Anhydrous, moderate temp. Substituted cyclohexenylmethyl ketone
2. Cyclization Intermediate Phosphoric acid Acidic medium, heating Octahydronaphthalenyl ethanone isomers
3. Purification Crude mixture N/A Distillation/Recrystall. Isolated 1-(2,3,8,8-tetramethyl-octahydronaphthalen-2-yl)ethanone

Chemical Reaction Analysis Relevant to Preparation

Reaction Mechanistic Insights

  • The Lewis acid coordinates with the dienophile carbonyl, increasing its electrophilicity and directing regioselectivity.

  • The Brønsted acid protonates the alkene, facilitating cyclization via carbocation intermediates.

  • Side reactions include isomerization and minor formation of 3-naphthalenyl methyl ketones.

Research Findings and Data Integration

Isomer Composition and Properties

Isomer Type CAS Number Approximate % in Mixture Odor Profile Notes
Beta 54464-57-2 30–65% Woody, ambergris-like Major isomer in commercial OTNE
Gamma 68155-66-8 10–26% Woody, ambergris-like Target compound in this article
Alpha 68155-67-9 8–20% Woody, slightly floral Minor constituent
Minor 54464-59-4 0–5% Varies Trace amounts

This data is consistent across multiple industrial assessments and regulatory evaluations.

Physical and Chemical Properties

  • Molecular Formula: C16H26O
  • Molecular Weight: 234.38 g/mol
  • Physical State: Clear yellow liquid
  • Stability: Stable under normal conditions; sensitive to strong oxidizing agents.

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials Myrcene, 3-methyl-3-penten-2-one
Key Reactions Diels–Alder cycloaddition, acid-catalyzed cyclization
Catalysts Aluminum chloride (Lewis acid), phosphoric acid (Brønsted acid)
Reaction Conditions Anhydrous, moderate temperature for Diels–Alder; acidic, heated conditions for cyclization
Product Mixture Multiple isomers including beta, gamma (target), alpha, and minor isomers
Purification Techniques Distillation, recrystallization
Industrial Scale Batch reactors with controlled temperature and catalyst loading

Chemical Reactions Analysis

Ketone-Specific Reactions

As a ketone, the compound participates in reactions typical of carbonyl compounds:

Oxidation

While ketones are generally resistant to oxidation, strong oxidizing agents (e.g., KMnO₄ under acidic conditions) may cleave the bicyclic structure, though such reactions are not commercially utilized.

Isomerization and Stability

The commercial product contains multiple isomers due to variations in ring saturation and stereochemistry:

IsomerCAS NumberStructural Features
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone54464-57-2Fully saturated bicyclic system
1-(1,2,3,5,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone68155-66-8Partially unsaturated with 8a-position double bond
1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone68155-67-9Alternative unsaturation pattern

Isomerization occurs under acidic or thermal conditions, altering the odor profile .

Environmental Degradation

The compound undergoes photodegradation and microbial breakdown in aquatic environments, though it is classified as toxic to aquatic life (H410) . Key degradation pathways include:

  • Hydroxylation : Addition of –OH groups to the bicyclic framework.

  • Oxidative cleavage : Breakdown of the ketone moiety into carboxylic acids.

Industrial Modifications

Derivatives are synthesized for niche fragrance applications:

  • Schiff bases : Reaction with primary amines to form odor-modified imines.

  • Acetal formation : Protection of the ketone group using glycols for stability in alkaline formulations.

Challenges in Reactivity Studies

  • Steric hindrance from tetramethyl groups limits nucleophilic attacks on the carbonyl carbon.

  • Isomer complexity complicates reaction reproducibility, as commercial mixtures contain ≥5 isomers .

Scientific Research Applications

1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with olfactory receptors, providing a long-lasting woody and ambergris scent. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, leading to the perception of its characteristic odor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine (CAS No. 878733-62-1)

  • Molecular Formula : C₁₃H₁₉N
  • Key Differences: Functional Group: Contains a primary amine (–NH₂) instead of a ketone, altering its chemical reactivity and biological activity . Applications: Primarily used in pharmaceutical intermediates (e.g., synthesis of β-adrenergic blockers) rather than fragrances .

1-(1,2-Oxazinan-2-yl)-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone (CAS No. N/A)

  • Molecular Formula: C₁₆H₂₁NO₂
  • Applications: Investigated for use in drug discovery (e.g., kinase inhibitors) due to its nitrogen-oxygen heterocycle . Physical Properties: Higher molecular weight (259.35 g/mol) and boiling point compared to OTNE, reducing volatility .

1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one (CAS No. N/A)

  • Molecular Formula : C₁₃H₂₀O
  • Key Differences: Structure: A monocyclic ketone with a cyclohexene core, lacking the decalin backbone of OTNE . Safety: Lower No Expected Sensitization Induction Level (NESIL: 2,500 mg/cm²) compared to OTNE (NESIL: 47,200 mg/cm²), indicating higher sensitization risk . Applications: Limited to niche fragrance blends due to safety constraints .

Comparative Analysis of Key Properties

Property OTNE (C₁₆H₂₆O) 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine 1-(1,2-Oxazinan-2-yl)-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Molecular Weight 234.38 g/mol 189.30 g/mol 259.35 g/mol
Boiling Point 134–135°C (2.8 mmHg) Not reported >250°C (estimated)
Functional Group Ketone Amine Ketone + Oxazinan
Primary Use Fragrances Pharmaceuticals Drug discovery
Sensitization Risk Low (NESIL: 47,200 mg/cm²) High Moderate

Biological Activity

1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone, commonly referred to as OTNE (CAS No. 54464-57-2), is a synthetic organic compound predominantly utilized in the fragrance industry. With a molecular formula of C16H26O and a molecular weight of 234.38 g/mol, OTNE is known for its woody and amber-like scent profile. This compound has garnered attention not only for its sensory properties but also for its biological activities and potential applications in various fields.

OTNE primarily functions through its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a cascade of biochemical events:

  • Receptor Activation : OTNE binds to specific olfactory receptors.
  • Signal Transduction : This binding activates G-proteins that stimulate adenylate cyclase.
  • cAMP Production : The increase in cyclic AMP (cAMP) levels leads to the opening of ion channels.
  • Neural Signal Generation : This process generates an electrical signal transmitted to the brain, resulting in the perception of scent.

Toxicological Profile

While OTNE is widely used in consumer products, it poses certain toxicological risks:

  • Aquatic Toxicity : OTNE is classified as very toxic to aquatic life with long-lasting effects .
  • Skin Irritation : It can cause allergic skin reactions and irritation upon contact .
  • Regulatory Status : Due to its potential environmental impact, OTNE is subject to regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union .

Case Studies and Research Findings

Several studies have explored the biological activity of OTNE:

  • Fragrance Industry Applications : Research highlights OTNE's effectiveness as a long-lasting fragrance component in perfumes and scented products due to its stability and olfactory properties .
  • Potential Therapeutic Effects : Investigations into OTNE's antimicrobial properties suggest that it may exhibit inhibitory effects against certain bacterial strains. This opens avenues for further research into its use as a natural preservative or therapeutic agent.
  • Environmental Impact Studies : Evaluations conducted on the environmental risks associated with OTNE have demonstrated significant concerns regarding its persistence and toxicity in aquatic ecosystems .

Comparative Analysis

To better understand OTNE's unique properties and applications, a comparison with similar compounds can be informative:

Compound NameCAS NumberMolecular FormulaKey Features
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-one68155-66-8C16H26OSimilar structure; different side chain
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)butan-2-one68155-67-9C16H26OLonger side chain; distinct olfactory characteristics

OTNE's unique structural configuration imparts distinct olfactory properties that make it particularly valuable in fragrance formulation compared to its analogs.

Q & A

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer: The compound’s physicochemical properties are critical for experimental design. Key parameters include:

PropertyValue/DescriptionMethod/InstrumentationReference
Molecular FormulaC₁₆H₂₆OHigh-resolution mass spectrometry (HRMS)
Boiling Point134–135°C (2.8 mmHg)Distillation under reduced pressure
LogP (octanol-water)~3.60 (estimated)XLogP3-AA computational model
SolubilityChloroform-solubleSolubility assays

Q. Experimental Workflow :

  • Structural Confirmation : Use NMR (¹H, ¹³C) and FT-IR to verify functional groups (e.g., acetyl group at ~1700 cm⁻¹ for ketone).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition points .

Q. How is the compound synthesized, and what are common impurities in its production?

Methodological Answer : The compound is synthesized via terpenoid cyclization or Friedel-Crafts acylation of tetramethyloctalin precursors. Key steps include:

Cyclization : Catalytic acid-mediated cyclization of geranyl derivatives to form the octalin backbone .

Acetylation : Introduction of the ethanone group using acetyl chloride under controlled pH .

Q. Impurity Analysis :

  • GC-MS : Detect byproducts like diastereomers or incomplete cyclization products .
  • Chiral HPLC : Resolve enantiomeric impurities (e.g., (+)- and (-)-Georgywood® isomers) .

Q. What safety considerations are critical for handling this compound in laboratory settings?

Methodological Answer : Safety assessments by RIFM and IFRA highlight:

  • Dermal Sensitization : Use murine Local Lymph Node Assay (LLNA) to determine EC₃ values (thresholds for allergic response) .
  • Systemic Toxicity : OECD Guideline 407 (28-day repeated-dose oral toxicity) in rodents to establish NOAEL (No Observed Adverse Effect Level) .

Q. Mitigation Strategies :

  • Ventilation : Fume hoods for volatile handling (boiling point < 150°C at low pressure).
  • PPE : Nitrile gloves and eye protection due to chloroform solubility .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect olfactory properties and receptor interactions?

Methodological Answer :

  • Enantioselective Synthesis : Use Sharpless epoxidation or Corey-Bakshi-Shibata reduction to isolate enantiomers .
  • Odor Thresholds : Sensory panels evaluate thresholds (e.g., (+)-(1S,2R)-isomer has >175× weaker odor than (-)-isomer) .

Q. Mechanistic Insight :

  • Molecular Dynamics Simulations : Model interactions with olfactory receptors (e.g., OR5AN1) to explain stereoselectivity .

Q. What analytical challenges arise in detecting this compound in environmental matrices, and how are they addressed?

Methodological Answer : Challenges :

  • Low environmental concentrations (ng/L in water).
  • Matrix interference from hydrocarbons.

Q. Solutions :

  • Solid-Phase Extraction (SPE) : C18 cartridges for pre-concentration .
  • LC-ESI-MS/MS : Quantify using transitions like m/z 234.38 → 175.2 (collision energy optimized via Skyline software) .

Q. Case Study :

  • Surface Water Analysis : Limit of Quantification (LOQ) = 5 ng/L using EPA Method 1694 .

Q. How do conflicting data on environmental persistence and toxicity inform risk assessment?

Methodological Answer : Contradictions :

  • PBT Screening : Norwegian studies classify it as “non-persistent” (half-life < 60 days in water) , while others note bioaccumulation potential (LogP > 3) .

Q. Resolution Strategies :

  • Weight-of-Evidence Approach : Prioritize data from OECD 301 (ready biodegradability) and OECD 305 (bioaccumulation in fish) .
  • Probabilistic Modeling : Use species sensitivity distributions (SSDs) to extrapolate aquatic toxicity .

Q. What methodologies resolve discrepancies in structural characterization (e.g., regiochemistry)?

Methodological Answer : Discrepancies : Conflicting NMR assignments for methyl groups in early studies.

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve absolute configuration (e.g., 8a-methyl positioning) .
  • DFT Calculations : Optimize geometry and compare experimental vs. computed ¹³C shifts (RMSD < 2 ppm) .

Q. How is the compound’s endocrine disruption potential evaluated?

Methodological Answer :

  • EPA EDSP Tier 1 :
    • Estrogen Receptor Binding Assay : Competitive binding with ¹⁴C-estradiol .
    • H295R Steroidogenesis Assay : Measure testosterone/estradiol production via LC-MS/MS .

Results : No activity in Tier 1 screens, but metabolite analysis recommended .

Q. Data Contradiction Analysis Table

IssueConflicting EvidenceResolution Method
Environmental PersistenceNorwegian Agency (non-PBT) vs. LogP >3 Tiered biodegradation testing
Odor Thresholds(+)-isomer weaker than (-)-isomer Chiral GC-Olfactometry

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